molecular formula C₆H₃D₅O₄ B1147498 Fumaric Acid Monoethyl-d5 Ester CAS No. 1266398-64-4

Fumaric Acid Monoethyl-d5 Ester

Cat. No.: B1147498
CAS No.: 1266398-64-4
M. Wt: 149.16
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Description

Fumaric Acid Monoethyl-d5 Ester (CAS 1266398-64-4) is a deuterated analog of Fumaric Acid Monoethyl Ester (MEF), a compound of significant interest in pharmacological research. Fumaric acid esters (FAEs), including monoethyl fumarate, are known for their immunomodulatory and antioxidative properties and have been extensively investigated as active components in treatments for psoriasis and multiple sclerosis . This deuterated ester, with a molecular formula of C6H3D5O4 and a molecular weight of 149.16 g/mol, serves as a critical stable isotopically labeled internal standard . Its primary research application is in quantitative bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, where it enables the precise measurement of the non-deuterated MEF and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates. The incorporation of five deuterium atoms provides a sufficient mass shift for reliable discrimination from the analyte of interest, improving the accuracy and reliability of pharmacokinetic and biodistribution studies. Research into fumaric acid esters has shown that different esters, such as dimethyl fumarate (DMF) and monoethyl fumarate (MEF), can exhibit distinct biological behaviors and distribution patterns in vivo . Studies indicate that while DMF is rapidly metabolized to monomethyl fumarate (MMF) and is associated with the activation of the Nrf2 antioxidative pathway, MEF may preferentially partition to organs like the kidney and influence apoptotic pathways . The use of this compound allows researchers to meticulously track the fate of MEF in experimental models, helping to elucidate its specific mechanism of action and its potential interactions in combination therapies, separate from the effects of other fumarates. This compound is essential for advancing the understanding of fumarate ester pharmacology and supporting rigorous drug discovery and development efforts. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1266398-64-4

Molecular Formula

C₆H₃D₅O₄

Molecular Weight

149.16

Synonyms

(2E)-2-Butenedioic Acid 1-Ethyl-d5 Ester;  (2E)-2-Butenedioic Acid Monoethyl-d5 Ester;  Fumaric Acid-d5 Ethyl Ester;  (E)-4-(Ethoxy-d5)-4-oxo-2-butenoic Acid;  Ethyl-d5 Hydrogen Fumarate;  Monoethyl-d5 Fumarate;  Monoethyl-d5 Fumerate;  Monoethyl-d5 trans-2

Origin of Product

United States

Preparation Methods

Partial Esterification of Fumaric Acid with Ethyl-d5 Alcohol

The partial esterification of fumaric acid with deuterated ethanol (ethyl-d5 alcohol) represents a direct but challenging route. Traditional methods involve reacting fumaric acid with alcohols under acidic or thermal conditions, but achieving monoesterification without diester formation requires precise stoichiometric control.

Patents and highlight the use of maleic anhydride as a starting material instead of fumaric acid due to its higher reactivity. For deuterated derivatives, maleic anhydride reacts with ethyl-d5 alcohol in a solvent such as technical alkyl-aromatic mixtures at 160–220°C. A cis-trans catalyst like iodine (0.5–2 wt%) accelerates the isomerization of maleate intermediates to fumarate products . The reaction is exothermic, necessitating dropwise addition of the alcohol to prevent runaway side reactions. Post-reaction, hot filtration removes unreacted solids, and recrystallization from acetonitrile or toluene yields the pure monoester .

Key Data:

  • Catalyst: Iodine (1–2 wt%)

  • Temperature: 160–220°C

  • Yield: ~70–85% (extrapolated from non-deuterated analogs)

  • Melting Point: 102–110°C (deuterated analogs may exhibit slight shifts)

Partial Hydrolysis of Fumaric Acid Diethyl-d5 Ester

Partial hydrolysis of the diethyl-d5 ester offers a route to the monoester, though this method is less favored due to competing side reactions. The diester is first synthesized via esterification of fumaric acid with excess ethyl-d5 alcohol, followed by controlled hydrolysis using aqueous bases or acids.

Patent notes that hydrolysis conditions must be meticulously optimized to avoid complete conversion to fumaric acid. For example, using 0.5 equivalents of sodium hydroxide in a water-ethanol mixture at 60°C selectively cleaves one ester group. However, yields are typically lower (~50–60%) compared to direct monoesterification .

Key Data:

  • Reagent: NaOH (0.5 eq) in H2O/ethanol

  • Temperature: 60°C

  • Yield: 50–60%

Cis-Trans Isomerization of Maleic Acid Monoethyl-d5 Ester

Maleic acid monoethyl-d5 ester undergoes isomerization to its fumarate counterpart using sulfur or iodine catalysts. This method, detailed in patents and , involves heating the maleate ester with 0.5–2% sulfur at 180–220°C. The sulfur catalyzes the cis-to-trans rearrangement via radical intermediates, achieving conversions exceeding 90% within 1–2 hours .

For deuterated compounds, the reaction proceeds similarly, with isotopic effects minimally impacting kinetics. Post-reaction distillation or recrystallization isolates the fumarate ester. Patent reports a 95% yield for diethyl fumarate using this method, suggesting comparable efficiency for monoethyl-d5 derivatives .

Key Data:

  • Catalyst: Sulfur (1 wt%)

  • Temperature: 200–220°C

  • Yield: ~90–95%

Two-Step Esterification and Isomerization from Maleic Anhydride

The most industrially viable method, per patents and , combines esterification and isomerization in a single workflow. Maleic anhydride reacts with ethyl-d5 alcohol in a solvent-free melt at 160–200°C, forming maleic acid monoethyl-d5 ester. Iodine or sulfur is then introduced to isomerize the maleate to fumarate.

This approach avoids the isolation of intermediates, reducing processing time and costs. Patent demonstrates a 2-hour reaction time with 80% yield for non-deuterated analogs, while patent highlights the elimination of hydration steps required in traditional fumaric acid routes .

Key Data:

  • Catalyst: Iodine (2 wt%)

  • Temperature: 160°C (esterification), 200°C (isomerization)

  • Yield: 80–85%

Comparative Analysis of Methods

Method Catalyst Temperature Range Yield Advantages Disadvantages
Partial EsterificationIodine160–220°C70–85%Direct, single-stepRequires precise stoichiometry
Partial HydrolysisNaOH60°C50–60%Simple reagentsLow yield, side reactions
Cis-Trans IsomerizationSulfur200–220°C90–95%High conversionRequires maleate ester precursor
Two-Step ProcessIodine/Sulfur160–200°C80–85%Scalable, avoids intermediatesEnergy-intensive

Chemical Reactions Analysis

Fumaric Acid Monoethyl-d5 Ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include acids, bases, and various catalysts.

Scientific Research Applications

Fumaric Acid Monoethyl-d5 Ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of fumaric acid esters, including Fumaric Acid Monoethyl-d5 Ester, involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress. Fumaric acid esters disrupt the binding of Keap1 to Nrf2, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response genes . Additionally, they modulate cytokine expression and inhibit keratinocyte proliferation .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical attributes of Fumaric Acid Monoethyl-d5 Ester with related fumaric acid esters and structurally similar compounds:

Compound Molecular Formula Molecular Weight CAS Number Key Features
This compound C₆H₃D₅O₄ 149.16 1266398-64-4 Deuterated ethyl group; used as an isotopic internal standard
Dimethyl Fumarate (DMF) C₆H₈O₄ 144.13 624-49-7 Methyl ester; lipophilic; FDA-approved for multiple sclerosis (MS)
Monoethyl Fumarate (MEF) C₆H₈O₄ 144.13 2459-05-4 Ethyl ester; prodrug of DMF; used in psoriasis
Diroximel Fumarate (DRF) C₁₂H₁₆O₆ 256.25 936691-46-4 DMF analog with improved gastrointestinal (GI) tolerability
Adipic Acid Monoethyl Ester C₈H₁₄O₄ 174.19 626-86-8 Non-fumarate ester; research applications

Key Observations :

  • Deuterium Labeling: The deuterated ethyl group in this compound distinguishes it from non-labeled esters like MEF. This isotopic substitution increases molecular weight and reduces metabolic degradation, enhancing its utility in tracer studies .
  • Alkyl Chain Variations : DMF (methyl ester) and MEF (ethyl ester) differ in lipophilicity, affecting bioavailability and therapeutic use. DRF, a DMF prodrug, mitigates GI side effects via slower hydrolysis .
Therapeutic Esters
  • Dimethyl Fumarate (DMF): Mechanism: Immunomodulation via DNA hypermethylation of microRNA-21 in T cells, reducing CCR6+ T cell infiltration in MS . Clinical Use: Reduces relapse rates in relapsing-remitting MS (RRMS) by 53% compared to placebo .
  • Diroximel Fumarate (DRF): Advantage: Improved GI tolerability over DMF due to slower hydrolysis to monomethyl fumarate (MMF) . Efficacy: Equivalent to DMF in reducing annualized relapse rates (ARR) in RRMS .
  • Monoethyl Fumarate (MEF): Use: Investigated for psoriasis but less commonly used than DMF due to variable efficacy .
Analytical Use of Deuterated Ester
  • This compound: Role: Serves as an internal standard in MS-based assays to quantify fumarate metabolites in biological matrices . Example: Used to study fumarate ester pharmacokinetics without interference from endogenous compounds .

Tables for Quick Reference

Table 1: Structural Comparison

Compound Alkyl Group Isotopic Label Primary Application
DMF Methyl None MS Treatment
DRF Modified None MS Treatment (Improved GI)
Monoethyl-d5 Ester Ethyl ²H (Deuterium) Analytical Standard

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing Fumaric Acid Monoethyl-d5 Ester, and how do deuterium labeling strategies influence reaction kinetics?

  • Methodological Answer : The synthesis of deuterated esters like this compound typically involves esterification of fumaric acid with deuterated ethanol (e.g., CH3CD2OD) under acid catalysis. Deuterium labeling introduces isotopic effects, such as reduced reaction rates due to the higher bond strength of C-D compared to C-H. Researchers must optimize reaction conditions (e.g., temperature, catalyst loading) to account for these effects. For example, prolonged reaction times or elevated temperatures may be required to achieve comparable yields to non-deuterated analogs .

Q. How can researchers verify the structural integrity and isotopic purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) is critical for confirming the position and extent of deuterium substitution. Mass spectrometry (MS) with high-resolution capabilities (e.g., ESI-TOF) quantifies isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the molecular ion. For example, the molecular ion peak for this compound (C6H3D5O4) should appear at m/z ≈ 149.156, with a characteristic isotopic pattern distinguishing it from non-deuterated analogs .

Q. What storage conditions are optimal for maintaining the stability of this compound in laboratory settings?

  • Methodological Answer : The compound should be stored at 2–8°C in inert, airtight containers to prevent hydrolysis or isotopic exchange. Stability studies should include periodic analysis via HPLC or GC-MS to monitor degradation products, such as free fumaric acid or non-deuterated esters, which may arise due to moisture or thermal exposure .

Advanced Research Questions

Q. How does the deuterium isotope effect influence the reactivity of this compound in enzyme-catalyzed reactions?

  • Methodological Answer : Deuterium labeling can alter enzymatic activity due to kinetic isotope effects (KIEs). For instance, in studies of esterase or lipase activity, the cleavage rate of the deuterated ester bond may be slower compared to the non-deuterated analog. Researchers should conduct comparative kinetic assays using both deuterated and non-deuterated substrates, measuring parameters like kcat and Km to quantify isotope-induced changes in enzyme efficiency .

Q. What experimental strategies are recommended for studying the metabolic fate of this compound in biological systems?

  • Methodological Answer : Use stable isotope tracing coupled with LC-MS/MS to track the incorporation of deuterium into downstream metabolites. For example, in cell culture or animal models, deuterated esters can serve as tracers for fumarate metabolism. Sample preparation should include quenching metabolic activity rapidly (e.g., liquid nitrogen snap-freezing) and extracting metabolites with deuterated solvents to minimize isotopic dilution .

Q. How can this compound be utilized as an internal standard in quantitative lipidomics or metabolomics studies?

  • Methodological Answer : The deuterated ester is ideal for normalizing data in GC-MS or LC-MS workflows. Prepare a calibration curve using known concentrations of the deuterated compound spiked into biological matrices (e.g., plasma, tissue homogenates). Correct for matrix effects by comparing the signal intensity of the deuterated standard to endogenous non-deuterated analogs. This approach improves quantification accuracy in complex samples .

Q. What are the challenges in analyzing this compound in environmental samples, and how can they be mitigated?

  • Methodological Answer : Environmental matrices (e.g., water, soil) often contain interfering compounds like humic acids or metal ions that complicate detection. Solid-phase extraction (SPE) with C18 cartridges can pre-concentrate the analyte while removing interferents. Deuterated recovery standards should be added during extraction to correct for losses. Analytical methods like UPLC-QTOF-MS with isotopic pattern filtering enhance specificity .

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